molecular formula C9H18N2O2 B13630066 4-(azetidin-3-yloxy)-N,N-dimethylbutanamide

4-(azetidin-3-yloxy)-N,N-dimethylbutanamide

Cat. No.: B13630066
M. Wt: 186.25 g/mol
InChI Key: GRDWENWZEBJNDI-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)-N,N-dimethylbutanamide is a synthetic amide derivative characterized by a four-membered azetidine ring linked via an ether oxygen to a dimethylbutanamide moiety. Its structure combines conformational rigidity (due to the azetidine ring) with the lipophilic and hydrogen-bonding properties of the N,N-dimethylamide group. This compound has been explored as an intermediate in the synthesis of more complex bioactive molecules, such as diarylhydantoin derivatives (e.g., ND-8, a spirocyclic compound with reported pharmacological activity) .

The synthesis of 4-(azetidin-3-yloxy)-N,N-dimethylbutanamide involves multi-step reactions, starting from 4-(2-fluoro-4-nitrophenyl)butanoic acid. Key steps include amidation with dimethylamine, reduction of nitro groups, and cyclization to form the azetidine ring, as detailed in U.S. Patent data . Nuclear magnetic resonance (NMR) spectroscopy confirms its purity and structural integrity, with distinct signals for the azetidine protons (δ ~3.0–4.0 ppm) and dimethylamide groups (δ ~2.8–3.1 ppm) . Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s catalog, suggesting challenges in large-scale production or stability .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

4-(azetidin-3-yloxy)-N,N-dimethylbutanamide

InChI

InChI=1S/C9H18N2O2/c1-11(2)9(12)4-3-5-13-8-6-10-7-8/h8,10H,3-7H2,1-2H3

InChI Key

GRDWENWZEBJNDI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCCOC1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then treated with various amines to yield the target compound.

Industrial Production Methods

Industrial production methods for 4-(azetidin-3-yloxy)-N,N-dimethylbutanamide may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction parameters such as temperature, pressure, and catalyst concentration is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(azetidin-3-yloxy)-N,N-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amides or alcohols.

Scientific Research Applications

4-(azetidin-3-yloxy)-N,N-dimethylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(azetidin-3-yloxy)-N,N-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

ND-8 (4-(4-(7-(4-Cyano-3-(trifluoromethyl)phenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl)-2-fluorophenyl)-N,N-dimethylbutanamide)

  • Structural Differences: ND-8 incorporates the 4-(azetidin-3-yloxy)-N,N-dimethylbutanamide moiety as a substructure but adds a spirocyclic diazaspiro[3.4]octane core and a fluorophenyl group.
  • Synthesis : ND-8 requires additional steps, including thionation and spirocyclization, yielding a more complex pharmacophore. The final step involves coupling with 4-isothiocyanato-2-trifluoromethylbenzonitrile, achieving a 65–70% yield .

3,3-Dimethyl-azetidin-2-ones (e.g., Compound 35: 1-(4-Methoxyphenyl)-3,3-dimethyl-4-(pyridin-2-yl)azetidin-2-one)

  • Structural Differences : These compounds replace the butanamide chain with a lactam (azetidin-2-one) ring, introducing rigidity and hydrogen-bonding capacity. Substituents like methoxyphenyl or pyridyl groups modulate solubility and target affinity .
  • Synthesis: Synthesized via LiHMDS-mediated cyclization in toluene, these azetidinones achieve moderate yields (50–60%). Their NMR data (e.g., δ 0.75 ppm for methyl groups) confirm stereochemical control .
  • Activity : These derivatives exhibit potent inhibition of unspecified biological targets, likely due to the lactam’s electrophilic carbonyl group, which can engage in covalent binding.

2-Amino-N-(1-methyl-piperidin-2-ylmethyl)-acetamide

  • Structural Differences : This compound substitutes the azetidine ring with a six-membered piperidine, increasing conformational flexibility. The acetamide group lacks the dimethyl substitution, reducing lipophilicity .
  • Activity : Piperidine-based amides are often explored for CNS penetration due to improved metabolic stability. However, the discontinued status of both this compound and 4-(azetidin-3-yloxy)-N,N-dimethylbutanamide suggests shared challenges in development .

Biological Activity

4-(Azetidin-3-yloxy)-N,N-dimethylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 230.29 g/mol
  • Structure : The compound features an azetidine ring connected to a dimethylbutanamide moiety, contributing to its unique biological properties.

The biological activity of 4-(azetidin-3-yloxy)-N,N-dimethylbutanamide is primarily attributed to its interaction with specific molecular targets in biological systems. The azetidine and butanamide components can modulate enzyme activities and receptor functions, leading to various physiological effects.

Biological Activities

  • Antimicrobial Activity
    • Research indicates that compounds similar to 4-(azetidin-3-yloxy)-N,N-dimethylbutanamide exhibit significant antimicrobial properties. These compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Neuroprotective Effects
    • Studies have shown that this compound may possess neuroprotective effects, potentially through the modulation of neurotransmitter systems. It could influence the activity of receptors involved in neurodegenerative processes.
  • Anti-inflammatory Properties
    • The compound has been investigated for its anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of azetidine derivatives, 4-(azetidin-3-yloxy)-N,N-dimethylbutanamide demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli, indicating potent activity.

Case Study 2: Neuroprotection in Animal Models

A study conducted on animal models of neurodegeneration revealed that administration of 4-(azetidin-3-yloxy)-N,N-dimethylbutanamide resulted in a marked reduction in neuronal apoptosis. The compound enhanced the expression of neuroprotective factors such as brain-derived neurotrophic factor (BDNF), suggesting its potential role in promoting neuronal survival and function.

Case Study 3: Anti-inflammatory Activity

In vitro assays demonstrated that this compound reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS). The results indicated a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, highlighting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against E. coli
NeuroprotectiveIncreased BDNF expression
Anti-inflammatoryReduced TNF-α and IL-6 production

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